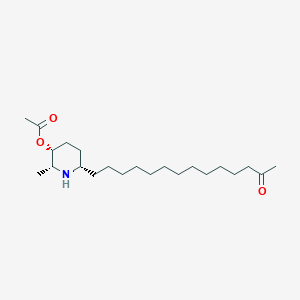

(-)-3-O-acetylspectaline

Description

Structure

3D Structure

Properties

CAS No. |

709046-67-3 |

|---|---|

Molecular Formula |

C22H41NO3 |

Molecular Weight |

367.6 g/mol |

IUPAC Name |

[(2R,3R,6S)-2-methyl-6-(13-oxotetradecyl)piperidin-3-yl] acetate |

InChI |

InChI=1S/C22H41NO3/c1-18(24)14-12-10-8-6-4-5-7-9-11-13-15-21-16-17-22(19(2)23-21)26-20(3)25/h19,21-23H,4-17H2,1-3H3/t19-,21+,22-/m1/s1 |

InChI Key |

LRKWDKCSHJWJST-BAGYTPMASA-N |

Isomeric SMILES |

C[C@@H]1[C@@H](CC[C@@H](N1)CCCCCCCCCCCCC(=O)C)OC(=O)C |

Canonical SMILES |

CC1C(CCC(N1)CCCCCCCCCCCCC(=O)C)OC(=O)C |

Origin of Product |

United States |

Isolation and Derivatization Methodologies for 3 O Acetylspectaline

Isolation from Natural Sources

Botanical Origin and Distribution within Cassia spectabilis (syn. Senna spectabilis)

(-)-3-O-acetylspectaline is a naturally occurring piperidine (B6355638) alkaloid isolated from the plant Cassia spectabilis, also known by its synonym Senna spectabilis nih.govresearchgate.net. This plant is a member of the Fabaceae family and is recognized as a significant source of various piperidine alkaloids nih.gov. Scientific investigations have confirmed the presence of this compound in specific parts of the plant. It has been successfully isolated from the flowers and green fruits of Cassia spectabilis nih.govresearchgate.netresearchgate.netnih.gov. The compound has also been identified within extracts derived from the leaves of the plant researchgate.net. The flowers, in particular, are a noted source for the isolation of its precursor, (-)-spectaline, which is subsequently used in semi-synthetic preparations researchgate.netnih.govscite.ai.

Extraction and Purification Techniques from Plant Parts

The isolation of this compound from Cassia spectabilis involves multi-step extraction and purification procedures. A common initial step is the preparation of a methanolic or ethanolic extract from the desired plant material, such as the flowers or green fruits nih.govnih.gov. For instance, one method involves drying the flowers, grinding them into a powder, and extracting them with ethanol via vacuum filtration nih.gov.

Following the initial extraction, the crude extract is subjected to further fractionation and purification. This can involve partitioning the extract with different solvents, such as ethyl acetate (B1210297) and n-butanol . The fractions containing the target alkaloids are then purified using chromatographic techniques. Column chromatography is a frequently employed method for separating the various compounds researchgate.net. The identification and confirmation of this compound in the purified fractions are typically achieved using modern analytical methods, including Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and multidimensional Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques nih.govresearchgate.net. In one analysis, this compound was identified in the ethyl acetate fraction of a leaf extract at a retention time of 6.95 minutes using LC-MS/MS .

Co-occurrence with Related Piperidine Alkaloids

This compound is not found in isolation within Cassia spectabilis. It co-occurs with a variety of structurally related piperidine alkaloids. The specific profile of these co-occurring compounds can vary depending on the plant part being analyzed.

Research on the flowers of Cassia spectabilis has led to the isolation of this compound alongside (-)-spectaline, (-)-7-hydroxyspectaline, and iso-6-spectaline nih.govresearchgate.net. Investigations of the green fruits have also yielded this compound and (-)-spectaline, as well as a new alkaloid named (+)-3-O-feruloylcassine nih.gov. Furthermore, broader analyses of the plant's flowers have detected other related alkaloids, including (-)-cassine and (-)-7-hydroxycassine nih.gov.

The table below summarizes the key piperidine alkaloids that have been isolated from Cassia spectabilis alongside this compound.

| Co-occurring Alkaloid | Plant Part(s) Found |

| (-)-Spectaline | Flowers, Green Fruits, Leaves |

| (-)-7-hydroxyspectaline | Flowers |

| Iso-6-spectaline | Flowers |

| (+)-3-O-feruloylcassine | Green Fruits |

| (-)-Cassine | Flowers, Leaves |

| (-)-7-hydroxycassine | Flowers |

This table is based on data from multiple research findings nih.govnih.govnih.gov.

Semi-Synthetic Preparation and Structural Modification

Acetylation of (-)-Spectaline to Yield this compound

This compound can be prepared semi-synthetically from its natural precursor, (-)-spectaline nih.govnih.gov. This chemical modification is an acetylation reaction, which introduces an acetyl group to the structure of (-)-spectaline. The process involves acetylating (-)-spectaline, which is first isolated from natural sources like the flowers of Senna spectabilis researchgate.net. This transformation results in the formation of the derivative this compound researchgate.netsemanticscholar.org. This semi-synthetic approach allows for the creation of this compound from a more abundant parent compound, facilitating further research into its properties scite.ai. The resulting semi-synthetic compound is sometimes referred to by the investigational code LASSBio-767 nih.gov or LASSBio-755 nih.gov.

Generation of Hydrochloride Salts of this compound

For research and experimental purposes, this compound can be converted into its hydrochloride salt. The preparation of this compound hydrochloride has been documented as part of efforts to create derivatives of natural piperidine alkaloids from Senna spectabilis scite.airesearchgate.net. This modification involves treating the semi-synthetically prepared this compound with hydrochloric acid. The formation of the hydrochloride salt can improve the compound's stability and solubility, which is often advantageous for pharmacological studies. Research has been conducted on mixtures containing the hydrochloride salts of both (-)-3-O-acetylcassine and this compound scite.airesearchgate.net.

Design and Synthesis of Analogs and Derivatives (e.g., LASSBio-776)

The structural framework of this compound and its parent compound, (-)-spectaline, has served as a template for the rational design and semi-synthesis of a series of analogs with modified pharmacological profiles. Researchers at the Laboratory for the Evaluation and Synthesis of Bioactive Substances (LASSBio) at the Federal University of Rio de Janeiro have been instrumental in this area, designating their novel compounds with the "LASSBio" prefix.

Notably, this compound itself has been identified and cataloged as LASSBio-755. unesp.brresearchgate.net This designation facilitates the systematic study of its biological activities alongside its synthetic and semi-synthetic derivatives.

One of the key analogs developed from the spectaline (B1250092) scaffold is LASSBio-776. This compound is a semi-synthetic derivative of (-)-spectaline, where the acetyl group at the 3-O-position is replaced by a tert-butoxycarbonyl (Boc) group. unesp.br The synthesis of LASSBio-776, or 3-O-Boc-spectaline, involves the protection of the hydroxyl group of (-)-spectaline with a Boc protecting group. This chemical modification is designed to alter the lipophilicity and steric properties of the molecule, which can, in turn, influence its interaction with biological targets and its pharmacokinetic profile.

The rationale behind the synthesis of LASSBio-776 and other spectaline derivatives is to explore the structure-activity relationships (SAR) of this class of piperidine alkaloids. By systematically modifying different parts of the molecule, such as the substituent at the 3-O-position, researchers can identify key structural features responsible for the observed biological effects.

Pharmacological evaluations have indicated that both LASSBio-755 (this compound) and LASSBio-776 possess significant antinociceptive (pain-relieving) properties. unesp.brresearchgate.net However, studies have also suggested that these compounds may act through different mechanisms of action. For instance, in certain pain models, LASSBio-776 has been shown to inhibit the inflammatory phase of the formalin test, whereas this compound (LASSBio-755) and (-)-spectaline were inactive in this specific assay. unesp.brunesp.br This highlights the impact of the 3-O-substituent on the pharmacological profile of these alkaloids.

The design and synthesis of such analogs represent a crucial step in the optimization of natural products for the development of new drug candidates. The findings from these studies contribute to a deeper understanding of the pharmacological potential of piperidine alkaloids from Brazilian biodiversity. unesp.br

| Compound Name | LASSBio Designation | Structure |

| This compound | LASSBio-755 | Piperidine alkaloid with an acetyl group at the 3-O-position. |

| 3-O-Boc-spectaline | LASSBio-776 | A semi-synthetic derivative of (-)-spectaline with a tert-butoxycarbonyl (Boc) group at the 3-O-position. |

| (-)-spectaline | LASSBio-754 | The parent piperidine alkaloid with a hydroxyl group at the 3-O-position. |

Advanced Analytical Characterization in Chemical Research

Mass Spectrometry Applications

Mass spectrometry (MS) has proven to be an indispensable tool for the structural analysis of piperidine (B6355638) alkaloids like (-)-3-O-acetylspectaline, which often lack strong chromophores, making their detection by conventional spectroscopic methods challenging. nih.govresearchgate.net This technique provides valuable and complementary information regarding the molecular weight and fragmentation patterns of these compounds. nih.govresearchgate.net

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for Structural Elucidation

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is a soft ionization technique that is particularly effective for analyzing the structure of natural products. In studies of this compound, analysis is typically conducted in the positive ion mode. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) analysis of this compound determined a protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 368.3159, which corresponds to the calculated value of 368.3165 for its molecular formula, C₂₂H₄₂NO₃. scielo.br

Collision-induced dissociation (CID) experiments, a key feature of tandem mass spectrometry, reveal characteristic fragmentation pathways. For this compound, a major fragmentation pathway identified is the neutral elimination of an acetic acid molecule. nih.govresearchgate.net This loss is a distinctive feature that helps to confirm the presence and location of the acetyl group on the piperidine ring. nih.gov This methodology is crucial for distinguishing between similar alkaloid structures and elucidating the structures of novel compounds. nih.gov

Electron Ionization Mass Spectrometry (EI-MS) for Structural Information

Electron Ionization Mass Spectrometry (EI-MS) offers complementary data to ESI-MS/MS by subjecting molecules to higher energy, which results in more extensive fragmentation. nih.govresearchgate.net While this can sometimes prevent the observation of the molecular ion peak for unstable compounds, the resulting fragmentation pattern provides a detailed fingerprint of the molecule's structure. libretexts.org

For piperidine alkaloids, EI-MS helps to confirm the structure of the piperidine ring and the nature of its substituents. nih.gov The analysis of the fragment ions can reveal the structure of the alkyl side chain and confirm the core heterocyclic system. chemguide.co.ukruc.dk The combination of data from both ESI-MS/MS and EI-MS allows for a comprehensive and robust structural characterization of compounds like this compound. nih.govresearchgate.net

| Compound | Ionization Mode | Observed m/z [M+H]⁺ | Key Fragmentation | Reference |

|---|---|---|---|---|

| This compound | ESI-MS | 368.3159 | Neutral loss of acetic acid | nih.govscielo.br |

| (-)-spectaline | ESI-MS | 326.3056 | Neutral loss of water | nih.govscielo.br |

| (-)-3-O-acetylcassine | ESI-MS | 340.2852 | Neutral loss of acetic acid | nih.govscielo.br |

| (-)-cassine | ESI-MS | 298.2748 | Neutral loss of water | nih.govsbq.org.br |

Application in Metabolomics Studies of Piperidine Alkaloids

Mass spectrometry stands out as a powerful technology for metabolomics, particularly for classes of compounds like piperidine alkaloids that are challenging to analyze otherwise. nih.govresearchgate.net Metabolomics studies aim to identify and quantify the complete set of small-molecule metabolites in a biological sample. The sensitivity and structural information provided by MS are critical for this purpose. nih.gov

The fragmentation mechanisms proposed through ESI-MS/MS and EI-MS studies of this compound and its analogues are foundational for their characterization in complex biological extracts. nih.govscite.ai This allows researchers to identify known alkaloids and discover new ones within the metabolome of organisms such as the plant Senna spectabilis. nih.govscielo.br

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Profile Analysis in Extracts

Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection sensitivity and specificity of mass spectrometry. measurlabs.com This method is ideally suited for analyzing complex mixtures, such as plant extracts, to identify and profile specific compounds like this compound. nih.govendocrine-abstracts.org

In the analysis of extracts from the flowers and green fruits of Senna spectabilis (also known as Cassia spectabilis), LC-MS/MS plays a crucial role. scielo.brscielo.br The process involves first separating the components of the extract on an LC column. As each compound elutes from the column at a specific retention time, it is ionized and analyzed by the mass spectrometer. measurlabs.com This approach has been successfully used to monitor fractions during the isolation process and to identify this compound in alkaloid-rich fractions, such as those extracted with dichloromethane (B109758) or ethyl acetate (B1210297). scielo.brresearchgate.net

| Plant Source | Extraction/Fraction | Identified Alkaloid | Analytical Significance | Reference |

|---|---|---|---|---|

| Senna spectabilis Flowers | Dichloromethane Fraction | This compound | Confirmation of presence in extract | scielo.br |

| Senna spectabilis Green Fruits | Dichloromethane Fraction | This compound | Confirmation of presence in extract | scielo.br |

| Cassia spectabilis Fruits | Ethyl Acetate Fraction | 3-O-acetylspectaline | Identified at a retention time of 6.95 mins | researchgate.net |

Nuclear Magnetic Resonance (NMR) for Structural Confirmation of Synthesized Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including synthesized derivatives of natural products. nih.gov A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HMQC, HMBC, NOESY) NMR experiments allows for the complete assignment of a molecule's constitution and relative stereochemistry. nih.govresearchgate.net

For piperidine alkaloids, ¹H and ¹³C NMR spectra confirm the presence of the 2,3,6-trisubstituted piperidine ring and the long alkyl side chain. scielo.br The acetylation of a parent compound like (-)-spectaline to yield this compound results in predictable changes in the NMR spectrum. Specifically, the signal for the proton at the C-3 position (H-3) shifts downfield, and a new singlet corresponding to the acetyl methyl group appears in the ¹H NMR spectrum.

Advanced 2D NMR techniques are used to establish the connectivity and spatial relationships within the molecule:

COSY (Correlation Spectroscopy) identifies proton-proton couplings.

HMQC (Heteronuclear Multiple Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is critical for connecting different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space proximity of protons, which is essential for determining the relative stereochemistry of the substituents on the piperidine ring. nih.govresearchgate.net

Investigations into the Biological Activities and Mechanisms of Action

Antinociceptive and Anti-inflammatory Research

Studies have explored the pain-relieving and anti-inflammatory effects of (-)-3-O-acetylspectaline, revealing a complex profile of activity.

Assessment of Analgesic Effects in Preclinical Models

In preclinical studies, this compound has demonstrated notable antinociceptive, or pain-relieving, effects. When evaluated in a mouse model of acetic acid-induced abdominal constrictions, a common method for screening analgesic drugs, this compound (also referred to as LASSBio-755) showed a 37% inhibition of the pain response. nih.gov This indicates a significant analgesic activity. However, in the formalin-induced pain model, which assesses both neurogenic and inflammatory pain, this compound did not show any activity in the inflammatory phase. nih.gov

| Preclinical Model | Effect of this compound | Reference |

| Acetic acid-induced abdominal constrictions | 37% inhibition of pain response | nih.gov |

| Formalin-induced pain (inflammatory phase) | No significant activity | nih.gov |

Modulation of Inflammatory Mediators, Including Cyclooxygenase Enzymes (COX-1 and COX-2)

The anti-inflammatory potential of this compound has been linked to its interaction with cyclooxygenase (COX) enzymes. COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are mediators of inflammation and pain. nih.govproteopedia.org Research has shown that this compound exhibits moderate inhibitory activity against the COX-1 enzyme (approximately 40% inhibition) and marginal inhibition of the COX-2 enzyme (less than 10% inhibition) at a concentration of 100 ppm. acs.orgscielo.br This suggests that its anti-inflammatory effects may be at least partially mediated through the inhibition of prostaglandin (B15479496) synthesis, with a preference for the COX-1 isoform. acs.org

| Enzyme | Inhibitory Effect of this compound (at 100 ppm) | Reference |

| Cyclooxygenase-1 (COX-1) | ~40% inhibition | acs.orgscielo.br |

| Cyclooxygenase-2 (COX-2) | <10% inhibition | acs.orgscielo.br |

Mechanistic Discernment of Antinociceptive Activity

The precise mechanisms underlying the antinociceptive activity of this compound are still under investigation. While its analgesic effect in the acetic acid writhing test was significant, its lack of activity in the inflammatory phase of the formalin test suggests a mechanism that may differ from traditional non-steroidal anti-inflammatory drugs (NSAIDs) which typically inhibit both phases. nih.gov The observed moderate inhibition of COX-1 could contribute to its antinociceptive profile, but other pathways may also be involved. acs.orgscielo.br Further research is needed to fully understand the complex mechanisms of action responsible for its pain-relieving properties.

Cholinesterase Enzyme Inhibition Studies

A significant area of research for this compound has been its ability to inhibit cholinesterase enzymes, which are critical for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of these enzymes is a key therapeutic strategy for conditions such as Alzheimer's disease. nih.govnih.gov

Inhibition of Acetylcholinesterase (AChE) Activity

This compound has been identified as an inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for acetylcholine hydrolysis in the brain. researchgate.netjrespharm.com Studies have shown that the hydrochloride form of this compound demonstrates inhibitory activity against rat brain AChE. nih.gov The presence of piperidine (B6355638) alkaloids, including this compound, in extracts of Cassia spectabilis is believed to be responsible for their observed cholinesterase inhibitory activity. researchgate.netjrespharm.com It is also noteworthy that this compound has been used as a basis for the molecular hybridization design of new AChE inhibitors. nih.govbvsalud.org

Inhibition of Butyrylcholinesterase (BChE) Activity

In addition to its effects on AChE, this compound has also been investigated for its ability to inhibit butyrylcholinesterase (BChE). BChE is another enzyme capable of hydrolyzing acetylcholine, and its levels can increase in the brains of Alzheimer's patients. nih.gov Research has confirmed that this compound hydrochloride inhibits rat brain BChE. nih.gov The ability to inhibit both AChE and BChE is considered a beneficial characteristic for potential Alzheimer's disease therapies. semanticscholar.org

Structure-Activity Relationships for Cholinesterase Inhibition, Emphasizing Side Chain Length and C-3 Substituents

The inhibitory activity of piperidine alkaloids, including this compound, against cholinesterases is significantly influenced by the length of the alkyl side chain and the nature of the substituent at the C-3 position of the piperidine ring. mdpi.commdpi.comresearchgate.net

Studies comparing this compound with its analogue, (-)-3-O-acetylcassine, which has a shorter alkyl side chain, have revealed that the shorter chain is more effective against acetylcholinesterase (AChE). mdpi.com This suggests that the side chain length plays a crucial role in the inhibitory potential of these compounds. researchgate.netscite.ai The anti-acetylcholinesterase potency of these alkaloids is significantly contributed by the alkyl side chain, with compounds having shorter alkyl side-chains demonstrating greater activity than their homologous counterparts. mdpi.com

Furthermore, the substituent at the C-3 position is a critical functional group for acetylcholinesterase activity inhibition. mdpi.com Research indicates that the 3-OH group in the parent alkaloids, (-)-spectaline and (-)-cassine, may establish more significant interactions with the enzyme compared to the acetyl group in their derivatives, this compound and (-)-3-O-acetylcassine. mdpi.comresearchgate.netresearchgate.netsemanticscholar.org This is supported by the observation that the parent alkaloids are more potent inhibitors than their acetylated derivatives. scielo.br

Molecular Docking and Dynamics Simulations of Enzyme-Ligand Interactions

Molecular docking and dynamics simulations have provided valuable insights into the interactions between this compound and cholinesterase enzymes at the molecular level. researchgate.netscite.airesearchgate.net

Simulated docking of this compound into the catalytic gorge of Torpedo acetylcholinesterase has shown that it interacts with the peripheral anionic site (PAS) of the enzyme, but not with the catalytic triad. nih.gov The PAS is located near the entrance of the gorge, while the catalytic anionic site (CAS) resides at the bottom. semanticscholar.org This interaction with the PAS is a key feature of its inhibitory mechanism.

Molecular dynamics simulations have further elucidated the binding of these piperidine alkaloids. researchgate.netresearchgate.net Studies on the hydrochlorides of (-)-3-O-acetylcassine and this compound revealed different binding conformations and interaction patterns within the AChE active site, particularly at the PAS. researchgate.net The less active compound, this compound hydrochloride, was found to have a less favorable interaction with the enzyme and a more intense interaction with the surrounding water solvent. researchgate.net In contrast, the more active analogue, (-)-3-O-acetylcassine hydrochloride, exhibited a more favorable interaction with the target protein, which was associated with a lower desolvation cost. scite.airesearchgate.net These findings underscore the influence of the side chain length on the binding affinity and inhibitory potency of these compounds. researchgate.netscite.ai

Kinetic Analysis of Enzyme Inhibition (e.g., Non-Competitive Inhibition)

Kinetic studies have been instrumental in characterizing the mechanism by which this compound inhibits cholinesterase. Competition assays using acetylthiocholine (B1193921) as a substrate demonstrated that this compound causes a concentration-dependent reduction in the maximum velocity (Vmax) of rat brain cholinesterase without altering the apparent Michaelis constant (Km). nih.gov

This kinetic profile is characteristic of non-competitive inhibition. nih.gov The kinetic data for this compound (referred to as LASSBio-767 in the study) were best fitted to a model of simple linear non-competitive inhibition, yielding an inhibition constant (Ki) of 6.1 µM. nih.gov A dilution assay further confirmed that the inhibition is fast and completely reversible, independent of the incubation time. nih.gov

Antimalarial Activity Evaluation

In vitro Screening against Plasmodium falciparum

This compound has been evaluated for its antimalarial activity through in vitro screening against the chloroquine-sensitive strain of Plasmodium falciparum. scielo.brresearchgate.netscielo.br The compound was tested on cultures of P. falciparum-infected red blood cells. scielo.brresearchgate.net

The results of these screenings indicated that this compound possesses antimalarial properties, although its potency is lower than that of its parent alkaloid and the standard drug, chloroquine. scielo.brresearchgate.netscielo.br

Comparative Efficacy with Parent Alkaloids

When compared to its parent alkaloid, (-)-spectaline, this compound demonstrated lower efficacy against P. falciparum. scielo.brresearchgate.netscielo.br The addition of an acetyl group at the 3-O position was found to reduce the antimalarial effectiveness of the parent alkaloids. scielo.br

The following table summarizes the 50% inhibitory concentrations (IC50) of this compound and its related compounds against P. falciparum. scielo.brresearchgate.net

| Compound | IC50 (µM) |

| (-)-Cassine | 1.82 scielo.brresearchgate.net |

| (-)-Spectaline | 2.76 scielo.brresearchgate.net |

| (-)-3-O-acetylcassine | 24.47 scielo.brresearchgate.net |

| This compound | 25.14 scielo.brresearchgate.net |

| Chloroquine (standard) | 0.30 scielo.brresearchgate.net |

These data clearly show that the parent alkaloids, (-)-cassine and (-)-spectaline, are significantly more potent than their acetylated derivatives. scielo.brresearchgate.net The study also noted that compounds with shorter side chains, like (-)-cassine and its acetylated derivative, were more effective than their longer-chained homologues. scielo.br

Antileishmanial Efficacy Research

This compound, along with other piperidine alkaloids from Senna spectabilis, has been investigated for its potential activity against Leishmania species. nih.govfrontiersin.org

These alkaloids were tested against Leishmania amazonensis promastigotes, and all demonstrated leishmanicidal effects. nih.govfrontiersin.org While (-)-spectaline was identified as the most effective among the tested compounds, this compound also contributed to the observed antileishmanial activity. nih.govfrontiersin.org In silico studies have suggested that spectaline (B1250092) and 3-O-acetylspectaline bind more tightly to L. amazonensis arginase than cassine (B1210628) and 3-O-acetylcassine, likely due to additional interactions with side chains. nih.gov

The following table presents the 50% inhibitory concentration (IC50) of the alkaloids against L. amazonensis promastigotes. nih.gov

| Compound | IC50 (µg/mL) |

| (-)-Spectaline | 15.8 nih.gov |

| This compound | Leishmanicidal effects observed nih.govfrontiersin.org |

| (-)-Cassine | Leishmanicidal effects observed nih.govfrontiersin.org |

| (-)-3-O-acetylcassine | Leishmanicidal effects observed nih.govfrontiersin.org |

Further research has also pointed to the potential of these compounds to inhibit lipid peroxidation, an activity that could be relevant to their antiparasitic effects. researchgate.net

In vitro Activity against Leishmania amazonensis Promastigotes

This compound, a piperidine alkaloid derived from plants of the Senna genus, has been evaluated for its activity against the promastigote forms of Leishmania amazonensis, the causative agent of cutaneous leishmaniasis. frontiersin.orgscielo.br Studies have demonstrated that this compound exhibits leishmanicidal effects. frontiersin.org In comparative studies with other piperidine alkaloids from Senna spectabilis, such as (-)-cassine, (-)-spectaline, and (-)-3-O-acetylcassine, all compounds showed activity against L. amazonensis promastigotes. frontiersin.org

In one study, the half-maximal inhibitory concentration (IC50) for this compound against L. amazonensis promastigotes was determined to be 71 μM. nih.gov Another study reported an IC50 value of 25.9 µg/mL against Leishmania donovani promastigotes. mdpi.com While these results indicate a leishmanicidal potential, the potency was found to be less than that of the conventional drug amphotericin B. frontiersin.org However, the piperidine alkaloids, including this compound, displayed lower toxicity than amphotericin B. frontiersin.org

Table 1: In vitro Activity of this compound and Related Compounds against Leishmania Promastigotes

| Compound | Leishmania Species | IC50 Value | Reference |

|---|---|---|---|

| This compound | L. amazonensis | 71 μM | nih.gov |

| This compound | L. donovani | 25.9 µg/mL | mdpi.com |

| (-)-spectaline | L. amazonensis | 15.8 μg/mL (49 μM) | frontiersin.orgnih.gov |

| Amphotericin B | L. amazonensis | Higher potency than piperidine alkaloids | frontiersin.org |

Proposed Mechanisms via Arginase Binding and Ligand-Enzyme Complex Formation

The leishmanicidal activity of this compound is believed to be mediated, at least in part, through the inhibition of the enzyme arginase. nih.gov Arginase is a crucial enzyme in the polyamine biosynthesis pathway of Leishmania parasites, which is essential for their growth and proliferation. nih.gov In silico molecular docking studies have been performed to understand the interaction between piperidine alkaloids and L. amazonensis arginase. frontiersin.orgnih.gov

These computational analyses revealed that this compound, along with (-)-spectaline, binds more tightly to the active site of L. amazonensis arginase compared to other related alkaloids like cassine and 3-O-acetylcassine. nih.gov The formation of this stable ligand-enzyme complex is facilitated by hydrophobic interactions. nih.gov This binding is thought to inhibit the enzyme's function, thereby disrupting the parasite's metabolism and contributing to its death. nih.govnih.gov The stronger interaction observed for this compound and (-)-spectaline is attributed to additional interactions with the side chains of the enzyme. nih.gov

Antioxidant Activity Research

Inhibition of Lipid Peroxidation

This compound has demonstrated notable antioxidant properties, specifically in its ability to inhibit lipid peroxidation. scielo.brscielo.brmdpi.com In studies evaluating the bioactivity of piperidine alkaloids from Cassia spectabilis, this compound was shown to inhibit lipid peroxidation. mdpi.comnih.gov When compared to other related compounds, its inhibitory effect was significant, although less potent than the synthetic antioxidant butylated hydroxytoluene (BHT). mdpi.com The inhibition of lipid peroxidation is a critical mechanism for protecting cells from oxidative damage.

Table 2: Lipid Peroxidation Inhibition by this compound and Related Compounds

| Compound | Activity | Reference |

|---|---|---|

| This compound | Inhibits lipid peroxidation | scielo.brmdpi.comnih.gov |

| (-)-spectaline | Inhibits lipid peroxidation | mdpi.com |

| (+)-3-O-feruloylcassine | Less inhibition than this compound and (-)-spectaline | mdpi.com |

| Butylated hydroxytoluene (BHT) | More active than the tested piperidine alkaloids | mdpi.com |

Radical-Scavenging Assays (e.g., DPPH, ABTS)

The antioxidant potential of this compound has also been assessed through its capacity to scavenge free radicals, a key mechanism of antioxidant action. Assays using stable free radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) are standard methods for evaluating this activity. mdpi.comnih.gov These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize the radical, which is observed as a change in color. nih.govscielo.br While the broader class of piperidine alkaloids has been noted for antioxidant effects, specific data from DPPH and ABTS assays for this compound are part of the general evaluation of extracts containing this compound. scielo.brresearchgate.net

Investigations into Antitumoral Potential

Selective Cytotoxicity against Microbial Strains (e.g., Saccharomyces cerevisiae)

This compound has shown potential as an antitumoral agent, indicated by its selective cytotoxicity against certain microbial strains, such as the yeast Saccharomyces cerevisiae. scielo.brscielo.brmdpi.com This organism is often used as a model in cancer research because its cellular processes are similar to those of human cells. The DNA-damaging activity of this compound was evaluated using a mutant strain of Saccharomyces cerevisiae, where it showed positive activity. mdpi.com This selective cytotoxicity suggests that the compound may target specific pathways that are more critical for the survival of these yeast cells, a characteristic that is desirable for potential anticancer drugs. scielo.br

Preclinical Studies on Central Nervous System Effects

Research into the neuropharmacological potential of this compound has extended to the synthesis and evaluation of its derivatives for antidepressant-like properties. Preclinical studies, primarily utilizing rodent models of depression, have provided initial evidence for the activity of certain analogs.

One notable derivative, ethyl 2-[(3-nitropyridin-2-yl)sulfanyl]acetate, has been identified as having potential antidepressant-like effects. researchgate.netsci-hub.st In studies using the forced swimming test (FST) in mice, a standard behavioral paradigm for assessing antidepressant efficacy, this derivative was observed to significantly decrease the duration of immobility. researchgate.netsci-hub.st This reduction in immobility time is a key indicator of antidepressant-like activity, suggesting that the compound may have a positive effect on mood and motivation in a preclinical setting.

Crucially, the observed effects on immobility were not accompanied by any significant alterations in the general locomotor activity of the mice. researchgate.netsci-hub.st This finding is critical as it suggests that the antidepressant-like effect is specific and not a consequence of a general increase in motor stimulation, which can be a confounding factor in the interpretation of FST results.

While these findings are promising, it is important to note that the precise mechanism of action underlying the antidepressant-like effects of ethyl 2-[(3-nitropyridin-2-yl)sulfanyl]acetate has not yet been elucidated. researchgate.netsci-hub.st Further research is required to identify the specific molecular targets and signaling pathways through which this derivative exerts its effects on the central nervous system.

Interactive Data Table: Antidepressant-like Activity of this compound Derivative

| Compound Name | Animal Model | Test | Key Finding | Impact on Locomotor Activity |

| Ethyl 2-[(3-nitropyridin-2-yl)sulfanyl]acetate | Mice | Forced Swimming Test (FST) | Decreased immobility time | No significant effect |

Structure Activity Relationship Sar and Pharmacophore Modeling

Elucidation of Structural Determinants for Biological Efficacy

The key structural components of (-)-3-O-acetylspectaline responsible for its biological activities, such as antinociceptive and anti-inflammatory effects, have been a subject of significant research. smolecule.com The piperidine (B6355638) ring, the acetyl group at the 3-position, and the long alkyl side chain at the 6-position are all considered important for its bioactivity. smolecule.com

The presence of the acetyl group at the 3-hydroxyl position is a characteristic feature that distinguishes it from its parent compound, (-)-spectaline, and contributes to its unique biological profile. smolecule.com However, studies have also suggested that for certain activities like acetylcholinesterase (AChE) inhibition, the free hydroxyl group at the 3-position might establish more critical interactions with the enzyme than the acetyl group. researchgate.netmdpi.comsemanticscholar.org Molecular docking studies have indicated that the substituents at the C-3 position are a crucial functional group for the inhibition of acetylcholinesterase activity. nih.gov

The stereochemistry of the piperidine ring is another critical factor. The specific spatial arrangement of the substituents influences how the molecule interacts with its biological targets.

Influence of Substituents and Side Chain Length on Biological Activity

Systematic modifications of the this compound structure have provided valuable insights into the influence of different substituents and the length of the side chain on its biological activity.

Substituents at the 3-Position:

The nature of the substituent at the 3-position of the piperidine ring significantly impacts the compound's biological effects. For instance, in studies on antinociceptive activity, this compound (also referred to as LASSBio-755) showed significant inhibition of acetic acid-induced abdominal constrictions. nih.gov However, another derivative, LASSBio-776 (3-O-Boc-spectaline), also demonstrated notable activity, suggesting that different ester groups at this position can modulate the analgesic effect. nih.gov Interestingly, for anti-inflammatory activity, the parent compound (-)-spectaline, with a free hydroxyl group, was found to be more potent than its acetylated derivative. nih.gov This highlights that the optimal substituent at the 3-position can vary depending on the desired biological activity.

Side Chain Length:

The length of the alkyl side chain at the 6-position of the piperidine ring plays a considerable role in determining the biological potency. researchgate.netnih.gov Studies comparing this compound with its shorter-chain homolog, (-)-3-O-acetylcassine, have revealed that the side chain length influences the inhibitory potential against various targets. researchgate.netscielo.br For example, in antimalarial assays against Plasmodium falciparum, compounds with shorter side chains, like (-)-cassine and (-)-3-O-acetylcassine, were found to be more effective than their longer-chain counterparts, (-)-spectaline and this compound. scielo.br This suggests that a shorter side chain may be more favorable for this particular activity. Similarly, for acetylcholinesterase inhibition, docking studies have pointed to the length of the side chain as a factor affecting the inhibition. mdpi.comsemanticscholar.org

Table 1: Influence of Side Chain Length and 3-O-Acetylation on Antimalarial Activity

| Compound | Side Chain | 3-O-Substitution | IC50 against P. falciparum (µM) scielo.br |

| (-)-Cassine | Shorter | OH | 1.82 |

| (-)-Spectaline | Longer | OH | 2.76 |

| (-)-3-O-Acetylcassine | Shorter | OAc | 24.47 |

| This compound | Longer | OAc | 25.14 |

Development of New Derivatives for Enhanced Biological Profiles

The SAR insights gained from studying this compound and its analogs have paved the way for the development of new derivatives with potentially enhanced biological profiles. researchgate.netnih.gov By strategically modifying the core structure, researchers aim to optimize potency, selectivity, and pharmacokinetic properties.

One approach has been to synthesize semi-synthetic derivatives of (-)-spectaline with various substituents at the 3-position. nih.gov This has led to the identification of compounds with differing antinociceptive and anti-inflammatory profiles, suggesting that it is possible to tune the biological activity by altering this functional group. nih.gov

Furthermore, the structural similarities between this compound and the Alzheimer's disease drug, rivastigmine, have inspired the design of new acetylcholinesterase inhibitors. encyclopedia.pubmdpi.comsemanticscholar.org Molecular hybridization strategies, combining features of this compound with other pharmacophores, have been employed to create novel compounds with potential therapeutic applications in neurodegenerative diseases. encyclopedia.pubmdpi.comsemanticscholar.org Theoretical calculations and subsequent synthesis have led to the development of promising candidates. encyclopedia.pubmdpi.com For instance, a series of pyridine (B92270) anticholinesterasic compounds were designed using a molecular hybridization technique between tacrine (B349632) and this compound. researchgate.net

The removal or modification of the methyl group at the C-2 position of the piperidine ring has also been explored to evaluate the impact on cholinesterase inhibition, based on findings that this group may not be essential for interaction with the active site. semanticscholar.orgresearchgate.net These efforts to create new derivatives extend the potential applications of this natural product scaffold in the search for new drug candidates. nih.gov

Biosynthetic Pathways and Metabolic Engineering Research

Exploration of Biosynthetic Origins of Piperidine (B6355638) Alkaloids in Senna spectabilis

Phytochemical investigations have revealed that Senna spectabilis produces over 40 distinct secondary metabolites, with piperidine alkaloids being a major class of constituents found in its leaves, flowers, and green fruits. scielo.brresearchgate.netusp.br The biosynthesis of these complex molecules is a topic of ongoing research, with studies pointing towards a pathway originating from common primary metabolites.

Research suggests that the biosynthesis of piperidine alkaloids in Cassia species, a genus closely related to Senna, likely begins with lysine-derived intermediates. smolecule.com This is a common pathway for this class of alkaloids. rsc.org A thesis focused on the biosynthetic pathways in Senna spectabilis proposed that lysine (B10760008) and acetate (B1210297) are the potential precursors for its piperidine alkaloids. grafiati.com The proposed pathway involves several key enzymatic steps:

Formation of the Piperidine Ring: The initial step is believed to be the enzymatic decarboxylation of the amino acid L-lysine to form cadaverine. smolecule.com

Cyclization: Cadaverine is then thought to undergo oxidative deamination and cyclization to form the key intermediate, Δ¹-piperideine. smolecule.com

Side-Chain Elongation: The core piperidine ring is subsequently functionalized through alkylation reactions. This likely involves the addition of a long carbon chain derived from fatty acid metabolism (polyketide pathway), ultimately forming the characteristic C13-oxotetradecyl side chain of spectaline (B1250092). smolecule.com

Final Modification: The final step to produce (-)-3-O-acetylspectaline is the acetylation of the hydroxyl group at the C-3 position of the spectaline molecule. smolecule.comnih.gov

This proposed pathway highlights the interplay between amino acid metabolism and fatty acid biosynthesis to construct the final alkaloid structure. While this general framework is supported by studies on related alkaloids, detailed enzymatic and genetic-level confirmation within Senna spectabilis is an area requiring further investigation. The low natural abundance of these alkaloids in the plant presents a challenge for obtaining sufficient quantities for complete structural and biosynthetic analysis. scispace.com

Table 1: Proposed Biosynthetic Precursors and Intermediates for this compound in Senna spectabilis

| Step | Precursor/Intermediate | Proposed Role | Source Pathway |

| 1 | L-Lysine | Starting amino acid for the piperidine ring. smolecule.comgrafiati.com | Amino Acid Metabolism |

| 2 | Cadaverine | Product of lysine decarboxylation. smolecule.com | Polyamine Metabolism |

| 3 | Δ¹-piperideine | Cyclized intermediate forming the core ring structure. smolecule.com | Alkaloid Biosynthesis |

| 4 | Acetate/Malonyl-CoA | Building blocks for the long alkyl side chain. grafiati.com | Fatty Acid Synthesis |

| 5 | Spectaline | The immediate precursor to be acetylated. smolecule.comnih.gov | Piperidine Alkaloid Pathway |

Strategies for Enhancing this compound Production in Plant Systems

The significant biological activities attributed to this compound have spurred interest in methods to increase its production, as natural isolation yields are often low. grafiati.comscispace.com Metabolic engineering offers a promising avenue to enhance the biosynthesis of valuable secondary metabolites in plants. nih.gov While specific research on genetically engineering Senna spectabilis for this purpose is limited, several established strategies could be applied.

Nutrient Supplementation and Elicitation: One of the more direct approaches is to manipulate the growing conditions of the plant. Studies on other alkaloid-producing plants have shown that nutrient availability can significantly impact secondary metabolite production. For instance, research on Pinus ponderosa demonstrated that nitrogen fertilization increased the concentration of foliar piperidine alkaloids. nau.edu Similarly, altering the levels of ammonium (B1175870) and potassium nitrate (B79036) in the culture medium of Lobelia inflata led to an increase in the production of the piperidine alkaloid lobeline. longdom.org These findings suggest that optimizing the nutrient regimen for S. spectabilis, particularly nitrogen sources, could be a viable strategy to boost alkaloid synthesis.

Metabolic Engineering Approaches: Genetic modification techniques provide more targeted control over biosynthetic pathways. nih.gov These strategies typically focus on overcoming rate-limiting steps or channeling metabolic flux towards the desired product.

Overexpression of Key Biosynthetic Genes: Identifying and overexpressing the genes that code for rate-limiting enzymes in the this compound pathway could significantly increase its yield. Potential targets would include lysine decarboxylase (LDC), the enzymes responsible for the cyclization of cadaverine, and the specific acetyltransferase that converts spectaline to this compound.

Transcription Factor Engineering: The entire biosynthetic pathway is often regulated by a small number of transcription factors. Overexpressing these regulatory genes can upregulate multiple pathway genes simultaneously, leading to a substantial increase in the final product. nih.gov

Gene Silencing: To prevent metabolic flux from being diverted to competing pathways, gene silencing techniques like RNA interference (RNAi) or CRISPR-Cas9 can be used to downregulate or knock out genes in those alternative pathways.

Co-expression of Multiple Genes: Often, the most effective approach is the simultaneous overexpression of two or more rate-limiting enzymes or a combination of biosynthetic and regulatory genes. nih.gov This coordinated approach can more effectively pull the metabolic flow towards the synthesis of the target compound.

These metabolic engineering strategies are frequently implemented using Agrobacterium-mediated transformation, either to create transgenic plants or to generate transformed hairy root cultures, which are often faster-growing and genetically stable systems for producing secondary metabolites. nih.gov The development of such systems for Senna spectabilis would be a crucial step towards the large-scale, sustainable production of this compound.

Table 2: Potential Metabolic Engineering Strategies for Enhancing this compound Production

| Strategy | Target | Rationale |

| Nutrient Management | Nitrogen Fertilization | Increase the availability of the primary precursor, L-lysine, which is nitrogen-based. nau.edu |

| Overexpression | Lysine Decarboxylase (LDC) | Increase the supply of cadaverine, the first committed intermediate in the pathway. rsc.org |

| Overexpression | Spectaline Acetyltransferase | Enhance the final conversion step to the target compound. |

| Transcription Factor Engineering | Pathway-specific regulators | Upregulate the entire biosynthetic pathway for a coordinated increase in production. nih.gov |

| Gene Silencing (RNAi/CRISPR) | Competing pathway enzymes | Block the synthesis of other alkaloids or secondary metabolites to redirect precursors. nih.gov |

| Co-expression | Multiple pathway genes | Overcome several potential bottlenecks simultaneously for a synergistic effect on yield. nih.gov |

Q & A

Q. What are the primary methods for isolating (-)-3-O-acetylspectaline from natural sources, and how is its structural purity validated?

this compound is isolated from Cassia spectabilis using solvent extraction followed by chromatographic techniques (e.g., column chromatography). Structural validation employs multidimensional NMR (¹H, ¹³C, DEPT, HSQC, HMBC) and mass spectrometry (MS) to confirm stereochemistry and molecular identity . Purity is assessed via HPLC with UV detection, ensuring no co-eluting contaminants.

Q. What experimental models are used to evaluate the bioactivity of this compound, and what limitations exist in these assays?

Early bioactivity studies, such as DNA-damaging effects, use mutant Saccharomyces cerevisiae strains. While yeast assays are cost-effective and high-throughput, they lack mammalian metabolic pathways, necessitating complementary in vitro models (e.g., human cell lines) to validate relevance to higher organisms .

Q. How do researchers distinguish this compound from structurally similar alkaloids like spectaline?

Differentiation relies on NMR-based analysis of acetyl group positioning (e.g., 3-O-acetylation in this compound vs. non-acetylated spectaline). NOESY correlations and coupling constants in NMR spectra resolve stereochemical ambiguities .

Advanced Research Questions

Q. What strategies address contradictions in this compound’s reported bioactivity across studies?

Discrepancies (e.g., variable IC₅₀ values in cytotoxicity assays) may arise from differences in assay conditions (e.g., pH, solvent polarity). Methodological standardization, such as adherence to OECD guidelines for cell viability assays and stringent solvent controls (e.g., DMSO ≤0.1% v/v), improves reproducibility. Meta-analyses using random-effects models can statistically harmonize divergent datasets .

Q. How is this compound integrated into multi-step synthetic pathways for drug development, and what challenges exist in scaling these reactions?

In Alzheimer’s drug design, this compound is coupled with rivastigmine via nucleophilic acyl substitution. Challenges include optimizing regioselectivity during acetylation and minimizing side reactions (e.g., hydrolysis). Reaction scalability requires inert atmospheres (N₂/Ar) and anhydrous solvents (e.g., THF), with yields monitored via LC-MS .

Q. What statistical approaches mitigate false discovery rates (FDRs) in high-throughput screens of this compound derivatives?

The Benjamini-Hochberg procedure controls FDRs by adjusting p-values for multiple comparisons. For example, in a screen of 100 derivatives, a significance threshold of q = 0.05 ensures ≤5% of "hits" are false positives. This method is preferred over Bonferroni correction, which overly penalizes exploratory studies .

Q. How do researchers design in vivo studies to evaluate the pharmacokinetics of this compound while addressing ethical constraints?

Rodent models (e.g., Sprague-Dawley rats) are used with ethical approval (e.g., IACUC protocols). Pharmacokinetic parameters (t₁/₂, Cmax) are measured via LC-MS/MS of plasma samples. To reduce animal use, staggered sampling and population pharmacokinetic (PopPK) modeling are employed .

Methodological Guidelines

- Structural Elucidation : Combine NOESY (for spatial proximity) and J-resolved NMR (for coupling constants) to resolve stereoisomers .

- Bioassay Reproducibility : Include positive controls (e.g., doxorubicin for DNA damage assays) and report inter-assay CVs ≤15% .

- Data Transparency : Deposit raw NMR/MS spectra in public repositories (e.g., Zenodo) with DOI links .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.